

# Apricitabine Demonstrates Efficacy in Treatment-Experienced HIV Patients, Though Clinical Development Halted

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Apricitabine |           |
| Cat. No.:            | B1214696     | Get Quote |

#### For Immediate Release

Melbourne, Australia - **Apricitabine** (ATC), an investigational nucleoside reverse transcriptase inhibitor (NRTI), showed significant antiviral activity in treatment-experienced HIV-1 patients who had failed first-line therapy, particularly in those with the M184V resistance mutation. Clinical studies demonstrated that **Apricitabine**, when added to an optimized background regimen, was superior to continuing lamivudine (3TC) in reducing viral load and increasing CD4 cell counts. However, the Phase III development program for **Apricitabine** was ultimately discontinued due to the evolving HIV treatment landscape, which shifted towards once-daily combination therapies, and the failure to secure a pharmaceutical licensing partner.[1][2] This guide provides a comprehensive comparison of **Apricitabine**'s performance against other alternatives, supported by available experimental data for researchers, scientists, and drug development professionals.

# **Comparative Efficacy of Apricitabine**

The primary evidence for **Apricitabine**'s efficacy in treatment-experienced patients comes from the Phase IIb AVX-201 study. This randomized, double-blind trial compared two doses of **Apricitabine** (600 mg and 800 mg, both twice daily) with lamivudine (150 mg twice daily) in patients with the M184V mutation who were failing a lamivudine-containing regimen.

## **Initial 21-Day Antiviral Activity**



In the initial 21-day phase of the study, where the study drug was added to the patients' failing regimen, **Apricitabine** demonstrated a marked reduction in HIV-1 RNA levels compared to lamivudine.[3]

| Treatment Arm (twice daily) | Mean Change in Viral Load (log10 copies/mL) at Day 21 |  |
|-----------------------------|-------------------------------------------------------|--|
| Apricitabine 600 mg         | -0.71[3]                                              |  |
| Apricitabine 800 mg         | -0.90[3]                                              |  |
| Lamivudine 150 mg           | -0.03[3]                                              |  |

#### 24-Week and 48-Week Outcomes

After day 21, patients' background therapies were optimized. The 24-week and 48-week data from the AVX-201 study continued to show a favorable response for **Apricitabine**. At 24 weeks, patients in the lamivudine arm were switched to open-label **Apricitabine**.[4]

| Outcome                   | Treatment Arm<br>(at 24 Weeks) | Apricitabine<br>600 mg | Apricitabine<br>800 mg | Lamivudine<br>150 mg |
|---------------------------|--------------------------------|------------------------|------------------------|----------------------|
| HIV-RNA <50<br>copies/mL  | Percentage of<br>Patients      | 71.4%[4]               | 73.3%[4]               | 58.3%[4]             |
| Mean CD4 Cell<br>Increase | cells/μL                       | +145[4]                | +211[4]                | +113[4]              |

At 48 weeks, with all patients on **Apricitabine** (the original lamivudine group having switched at 24 weeks), the antiviral and immunological benefits were sustained. Notably, the group that switched from lamivudine to **Apricitabine** showed a significant improvement in CD4 cell count after the switch.[4] Long-term data from an extension study (AVX-201E) showed that after 96 weeks of treatment with **Apricitabine**, over 85% of patients maintained undetectable HIV levels, and CD4 cell counts continued to rise.[5]

## **Experimental Protocols**



# AVX-201 Study: A Phase IIb Randomized, Double-Blind Study

- Objective: To evaluate the efficacy and safety of **Apricitabine** compared to lamivudine in treatment-experienced HIV-1 infected patients with the M184V mutation who were failing their current lamivudine or emtricitabine-containing antiretroviral regimen.[4][6]
- Patient Population: The study enrolled 51 treatment-experienced HIV-1 infected patients.
  - Inclusion Criteria:
    - HIV-1 positive with the M184V/I mutation in the reverse transcriptase gene.
    - 18 years of age or older.[7]
    - Currently taking and failing a regimen containing lamivudine or emtricitabine.
  - Exclusion Criteria:
    - Pregnancy or breastfeeding.[7]
    - Current Hepatitis B or C infection requiring treatment.[7]
    - Inadequate renal function.[7]
- Study Design:
  - Initial 21-day period: Patients were randomized to receive Apricitabine 600 mg twice daily, Apricitabine 800 mg twice daily, or lamivudine 150 mg twice daily, while remaining on their existing failing background regimen.[3]
  - From day 21 to 24 weeks: Background antiretroviral therapy was optimized for all patients based on genotypic resistance testing at screening.[4]
  - After 24 weeks: All patients received open-label Apricitabine 800 mg twice daily in an extension study (AVX-201E).[4]
- Endpoints:



- Primary Efficacy Endpoint: Mean change in plasma HIV-1 RNA from baseline to day 21.
- Secondary Endpoints: Proportion of patients with HIV-1 RNA <50 copies/mL at 24 and 48 weeks, change in CD4 cell count, and safety and tolerability.</li>

### **Mechanism of Action and Resistance**

**Apricitabine** is a cytidine analogue NRTI. Like other NRTIs, it acts as a chain terminator during the HIV reverse transcription process.[8]



Click to download full resolution via product page

Caption: HIV Reverse Transcription and NRTI Mechanism of Action.

A key advantage of **Apricitabine** is its activity against HIV strains with common NRTI resistance mutations. HIV develops resistance to NRTIs primarily through two mechanisms:



- Discrimination: Mutations in the reverse transcriptase enzyme reduce its affinity for the NRTI, making it more likely to incorporate the natural nucleotide. The M184V mutation is a prime example of this mechanism, conferring high-level resistance to lamivudine and emtricitabine.
  [9]
- Excision (Primer Unblocking): Thymidine Analogue Mutations (TAMs) allow the reverse transcriptase to remove the incorporated chain-terminating NRTI, allowing DNA synthesis to resume.[10]

**Apricitabine** has shown efficacy against viruses with both M184V and TAMs.[11] The presence of the M184V mutation can even increase the susceptibility of the virus to other NRTIs like zidovudine and stavudine.[10]



Click to download full resolution via product page



Caption: Major Pathways of NRTI Resistance in HIV.

#### Conclusion

The clinical data for **Apricitabine** demonstrated its potential as a valuable treatment option for HIV-1 infected patients who have failed first-line therapies due to resistance, particularly the M184V mutation. It showed superior efficacy in viral load reduction and immune reconstitution compared to continuing lamivudine in this patient population.[3][4] Furthermore, it was generally well-tolerated with no significant safety concerns or development of resistance to **Apricitabine** itself observed in the clinical trials.[4][5]

Despite these promising results, the development of **Apricitabine** was halted. This decision was not based on a lack of efficacy or safety but rather on commercial realities and a shift in the preferred HIV treatment paradigm towards single-tablet, once-daily regimens.[1] For researchers and drug developers, the story of **Apricitabine** underscores the importance of both robust clinical data and strategic alignment with evolving market and clinical demands.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. starobserver.com.au [starobserver.com.au]
- 2. Development of apricitabine halted without finding backer for Phase 3 | HIV i-Base [i-base.info]
- 3. Antiviral activity of apricitabine in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Study of the Efficacy and Safety of Apricitabine, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 7. ClinConnect | Study of the Efficacy and Safety of Apricitabine, a New [clinconnect.io]



- 8. Apricitabine: a nucleoside reverse transcriptase inhibitor for HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse-transcriptase inhibitor Wikipedia [en.wikipedia.org]
- 10. Resistance to nucleoside reverse transcriptase inhibitors Antiretroviral Resistance in Clinical Practice NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apricitabine--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apricitabine Demonstrates Efficacy in Treatment-Experienced HIV Patients, Though Clinical Development Halted]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214696#validation-of-apricitabine-s-efficacy-in-patients-failing-first-line-hiv-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com